3-Amino-5-methoxybenzene-1-sulfonic acid
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Overview
Description
3-Amino-5-methoxybenzene-1-sulfonic acid is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, a methoxy group (-OCH3) at the 5-position, and a sulfonic acid group (-SO3H) at the 1-position. This compound is known for its applications in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxybenzene-1-sulfonic acid typically involves the sulfonation of 3-Amino-5-methoxybenzene. The process begins with the nitration of anisole to form 4-nitroanisole, followed by reduction to yield 4-aminoanisole. Subsequent sulfonation of 4-aminoanisole under controlled conditions produces this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of sulfuric acid as the sulfonating agent and requires precise temperature control to avoid over-sulfonation .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron filings in hydrochloric acid (Fe/HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Amino-5-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its sulfonic acid group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes for textiles and inks.
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzenesulfonic acid
- 3-Amino-6-methoxybenzenesulfonic acid
- 4-Amino-5-methoxybenzenesulfonic acid
Uniqueness
3-Amino-5-methoxybenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and solubility properties. The presence of the methoxy group at the 5-position enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to its isomers .
Properties
Molecular Formula |
C7H9NO4S |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-amino-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
InChI Key |
RSCVHPBMEDSBLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
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